5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
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Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H22N2O3/c1-27-17-13-11-16(12-14-17)20-15-21-18-7-3-6-10-23(18)29-24(26(21)25-20)19-8-4-5-9-22(19)28-2/h3-14,21,24H,15H2,1-2H3 |
InChI Key |
PKUHOXJENXEMMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5OC |
Origin of Product |
United States |
Biological Activity
5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The benzoxazine core structure has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cycloaddition and functionalization processes. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate).
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
Antidiabetic Potential
In silico studies have shown that derivatives of this compound can inhibit key enzymes involved in carbohydrate metabolism:
- Enzymes Targeted : Pancreatic α-amylase and intestinal α-glucosidase.
- Binding Affinity : Some derivatives demonstrated high binding affinities (e.g., 9.2 kcal/mol for α-amylase) indicating potential as antidiabetic agents.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays:
- DPPH Assay : Demonstrated significant free radical scavenging activity.
- Mechanism : Likely involves the donation of hydrogen atoms to neutralize free radicals.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro:
- Cytokine Production : Inhibition of TNF-α and IL-6 production in macrophage cultures.
- Pathway Involvement : Modulation of NF-kB signaling pathways.
Data Tables
| Biological Activity | Cell Line/Target | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Apoptosis induction |
| Antidiabetic | α-Amylase | 9.2 kcal/mol | Enzyme inhibition |
| Antioxidant | DPPH | 20 µg/mL | Free radical scavenging |
| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |
Case Studies
Several studies have explored the biological activity of benzoxazine derivatives:
- Study on Anticancer Activity :
- Evaluation of Antidiabetic Properties :
- Antioxidant and Anti-inflammatory Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
